Trenbolone Enanthate

Catalog No.
S545754
CAS No.
1629618-98-9
M.F
C25H34O3
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trenbolone Enanthate

CAS Number

1629618-98-9

Product Name

Trenbolone Enanthate

IUPAC Name

[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate

Molecular Formula

C25H34O3

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C25H34O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h14-16,21-23H,3-13H2,1-2H3/t21-,22+,23+,25+/m1/s1

InChI Key

HGSFRISGULOJBX-QENXHYHDSA-N

SMILES

CCCCCCC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C

Solubility

Soluble in DMSO

Synonyms

Trenbolone Enanthate;

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C

Description

The exact mass of the compound Trenbolone Enanthate is 382.2508 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Veterinary Use

Trenbolone Enanthate has been used in veterinary medicine to promote muscle growth and improve feed conversion efficiency in livestock (). This translates to animals gaining more muscle mass while consuming less feed. However, its use in veterinary medicine is restricted or banned in many countries due to concerns about potential health risks in animals and humans consuming the meat from treated animals ().

Potential Mechanisms

Some scientific research has investigated the potential mechanisms by which Trenbolone Enanthate exerts its effects. Studies suggest it may increase protein synthesis and nitrogen retention in muscle tissue, which can contribute to muscle growth (). Additionally, it may elevate red blood cell production, potentially enhancing oxygen delivery to muscles and aiding performance ().

Trenbolone Enanthate is a synthetic anabolic-androgenic steroid derived from nandrolone, specifically designed to enhance muscle growth and strength. It is known for its potent anabolic properties, which are primarily attributed to its ability to increase protein synthesis and nitrogen retention in muscle tissues. Unlike many steroids that are used in clinical settings, Trenbolone Enanthate was never approved for medical use but has gained popularity in bodybuilding and athletic circles due to its effectiveness in promoting lean muscle mass and improving performance .

That include:

  • Formation of Trenbolone: Starting from nandrolone, two double bonds are introduced into the steroid nucleus, resulting in trenbolone.
  • Esterification: The hydroxyl group at the C17β position is reacted with enanthic acid to form Trenbolone Enanthate. This reaction enhances the compound's lipophilicity and stability, allowing for prolonged release after injection .

These synthesis methods are crucial for producing high-purity trenbolone esters suitable for research and illicit use in bodybuilding.

Trenbolone Enanthate exhibits both anabolic and androgenic effects, making it a powerful agent for muscle growth. It binds strongly to androgen receptors, leading to increased gene expression associated with muscle hypertrophy. Studies indicate that trenbolone can stimulate appetite and decrease catabolism, although the latter effect may reverse once the steroid is discontinued . Additionally, trenbolone has been shown to influence various biochemical pathways, including the Wnt signaling pathway, which plays a crucial role in muscle development and regeneration .

Trenbolone Enanthate is primarily utilized in bodybuilding and athletic performance enhancement. Its applications include:

  • Muscle Growth: Promoting significant increases in lean muscle mass through enhanced protein synthesis.
  • Strength Gains: Improving physical strength and endurance during training.
  • Fat Loss: Assisting in fat reduction while preserving lean muscle tissue during cutting cycles .

Despite its effectiveness, Trenbolone Enanthate is not legally approved for human use and is often obtained through underground markets.

Research on Trenbolone Enanthate's interactions indicates that it can affect various physiological systems. It has been shown to influence:

  • Hormonal Balance: Trenbolone can suppress natural testosterone production due to its strong androgenic activity.
  • Reproductive Health: Prolonged use may lead to adverse effects on reproductive organs and function.
  • Central Nervous System: There are indications that trenbolone can affect neurotransmitter systems, potentially influencing mood and behavior .

These interactions highlight the importance of understanding the potential side effects associated with its use.

Trenbolone Enanthate shares structural similarities with several other anabolic steroids but stands out due to its unique properties. Below is a comparison with similar compounds:

Compound NameChemical FormulaAnabolic EffectAndrogenic EffectDuration of Action
Trenbolone AcetateC20H24O3HighModerateShort (1-2 days)
Nandrolone DecanoateC22H34O3ModerateLowLong (10 days)
Testosterone EnanthateC23H34O3HighHighLong (7-10 days)
Methenolone EnanthateC20H30O3ModerateLowLong (7 days)

Trenbolone Enanthate's potency as an anabolic agent combined with a relatively low androgenic effect makes it particularly appealing for athletes seeking performance enhancement without excessive masculinizing side effects .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.9

Exact Mass

382.2508

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FF02TM6THR

Wikipedia

Trenbolone enanthate

Dates

Modify: 2023-08-15
1: Mumford PW, Romero MA, Mao X, Mobley CB, Kephart WC, Haun CT, Roberson PA, Young KC, Martin JS, Yarrow JF, Beck DT, Roberts MD. Cross talk between androgen and Wnt signaling potentially contributes to age-related skeletal muscle atrophy in rats. J Appl Physiol (1985). 2018 Aug 1;125(2):486-494. doi: 10.1152/japplphysiol.00768.2017. Epub 2018 May 3. PubMed PMID: 29722624.
2: Boks MN, Tiebosch AT, van der Waaij LA. A jaundiced bodybuilder Cholestatic hepatitis as side effect of injectable anabolic-androgenic steroids. J Sports Sci. 2017 Nov;35(22):2262-2264. doi: 10.1080/02640414.2016.1265659. Epub 2016 Dec 12. PubMed PMID: 27937337.
3: Dalbo VJ, Roberts MD, Mobley CB, Ballmann C, Kephart WC, Fox CD, Santucci VA, Conover CF, Beggs LA, Balaez A, Hoerr FJ, Yarrow JF, Borst SE, Beck DT. Testosterone and trenbolone enanthate increase mature myostatin protein expression despite increasing skeletal muscle hypertrophy and satellite cell number in rodent muscle. Andrologia. 2017 Apr;49(3). doi: 10.1111/and.12622. Epub 2016 Jun 1. PubMed PMID: 27246614.
4: Beck DT, Yarrow JF, Beggs LA, Otzel DM, Ye F, Conover CF, Miller JR, Balaez A, Combs SM, Leeper AM, Williams AA, Lachacz SA, Zheng N, Wronski TJ, Borst SE. Influence of aromatase inhibition on the bone-protective effects of testosterone. J Bone Miner Res. 2014 Nov;29(11):2405-13. doi: 10.1002/jbmr.2265. PubMed PMID: 24764121.
5: Tretzel L, Thomas A, Geyer H, Gmeiner G, Forsdahl G, Pop V, Schänzer W, Thevis M. Use of dried blood spots in doping control analysis of anabolic steroid esters. J Pharm Biomed Anal. 2014 Aug 5;96:21-30. doi: 10.1016/j.jpba.2014.03.013. Epub 2014 Mar 21. PubMed PMID: 24713476.
6: Yarrow JF, Beggs LA, Conover CF, McCoy SC, Beck DT, Borst SE. Influence of androgens on circulating adiponectin in male and female rodents. PLoS One. 2012;7(10):e47315. doi: 10.1371/journal.pone.0047315. Epub 2012 Oct 10. PubMed PMID: 23071783; PubMed Central PMCID: PMC3468547.
7: Kraus SL, Emmert S, Schön MP, Haenssle HA. The dark side of beauty: acne fulminans induced by anabolic steroids in a male bodybuilder. Arch Dermatol. 2012 Oct;148(10):1210-2. doi: 10.1001/archdermatol.2012.855. PubMed PMID: 23069972.
8: McCoy SC, Yarrow JF, Conover CF, Borsa PA, Tillman MD, Conrad BP, Pingel JE, Wronski TJ, Johnson SE, Kristinsson HG, Ye F, Borst SE. 17β-Hydroxyestra-4,9,11-trien-3-one (Trenbolone) preserves bone mineral density in skeletally mature orchiectomized rats without prostate enlargement. Bone. 2012 Oct;51(4):667-73. doi: 10.1016/j.bone.2012.07.008. Epub 2012 Jul 24. PubMed PMID: 22842328.
9: Yarrow JF, Conover CF, McCoy SC, Lipinska JA, Santillana CA, Hance JM, Cannady DF, VanPelt TD, Sanchez J, Conrad BP, Pingel JE, Wronski TJ, Borst SE. 17β-Hydroxyestra-4,9,11-trien-3-one (trenbolone) exhibits tissue selective anabolic activity: effects on muscle, bone, adiposity, hemoglobin, and prostate. Am J Physiol Endocrinol Metab. 2011 Apr;300(4):E650-60. doi: 10.1152/ajpendo.00440.2010. Epub 2011 Jan 25. PubMed PMID: 21266670.

Explore Compound Types